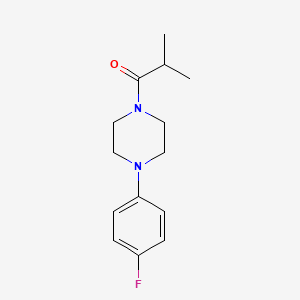
N-(3-chlorophenyl)-2-methyl-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-methyl-4-quinolinamine, also known as 3-Cl-4-MA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities.
科学研究应用
N-(3-chlorophenyl)-2-methyl-4-quinolinamine has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial activities. In addition, it has been investigated for its potential use as an antidepressant and anxiolytic agent.
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-2-methyl-4-quinolinamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. In addition, it has been shown to affect the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chlorophenyl)-2-methyl-4-quinolinamine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to ensure that it does not cause harm to the subjects being studied.
未来方向
There are several future directions for the study of N-(3-chlorophenyl)-2-methyl-4-quinolinamine. One area of research is the development of new analogs with improved biological activities. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, such as cancer and viral infections. Finally, the study of the mechanism of action of this compound will provide insights into the biochemical and physiological effects of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and neurotransmitters. While it has several advantages for lab experiments, careful consideration must be given to its potential toxicity. There are several future directions for the study of this compound, including the development of new analogs and the investigation of its potential therapeutic applications.
合成方法
The synthesis of N-(3-chlorophenyl)-2-methyl-4-quinolinamine involves the reaction of 3-chloroaniline with 2-methyl-4-quinolone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by spectroscopic methods such as NMR and IR.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-11-9-16(14-7-2-3-8-15(14)18-11)19-13-6-4-5-12(17)10-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGZHMOZJGBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642692 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5837060.png)
![3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5837077.png)



![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)


